Longistylin C

概要

説明

Longistylin C is a naturally occurring stilbene compound isolated from pigeon pea (Cajanus cajan). Stilbenes are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This compound, along with its analogs, has shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

準備方法

Longistylin C can be synthesized using the Horner-Wadsworth-Emmons (HWE) reaction and 1,3-sigma rearrangement as key steps. The synthesis starts from 3,5-dimethoxy benzoic acid and involves six steps to yield the final product . The reaction conditions typically include the use of strong bases and specific solvents to facilitate the rearrangement and coupling reactions.

化学反応の分析

Longistylin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

科学的研究の応用

Antitumor Activity

Longistylin C has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation effectively:

- Cytotoxicity Data :

Cell Line IC50 (µM) MCF-7 14.4 - 29.6 HeLa 14.4 - 29.6 HepG2 14.4 - 29.6 SW480 44.9 - 78.3 A549 44.9 - 78.3

This compound demonstrated significant inhibition in multiple tumor cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at relatively low concentrations .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, contributing to its potential use in treating infections:

- Microbial Inhibition :

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus X µg/mL Escherichia coli Y µg/mL

Research has highlighted this compound's effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

This compound also displays strong antioxidant properties, which are crucial for combating oxidative stress-related diseases:

- Antioxidant Capacity :

Test Method Result DPPH Scavenging Z% Inhibition

Studies have reported that this compound can significantly scavenge free radicals, thereby protecting cells from oxidative damage .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:

- Neuroprotective Mechanism :

Case Study 1: Antitumor Efficacy

A study conducted by Ashidi et al. focused on the antitumor effects of this compound on six different cancer cell lines, revealing that it significantly inhibited proliferation in all tested lines with varying IC50 values .

Case Study 2: Antimicrobial Properties

Research by Liu et al. examined the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Case Study 3: Neuroprotection

In a study involving rat models, this compound was shown to enhance cognitive function and reduce neurodegeneration markers after administration, suggesting its potential role in treating neurodegenerative disorders .

作用機序

The antibacterial activity of Longistylin C is primarily attributed to its ability to inhibit bacterial proliferation and biofilm formation. It downregulates key gene expressions related to adhesion and virulence in MRSA, thereby reducing the bacteria’s ability to form biofilms and cause infections . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with the bacterial cell wall synthesis and disrupts membrane integrity .

類似化合物との比較

Longistylin C is part of a group of stilbenes isolated from pigeon pea, including Cajaninstilbene acid and Longistylin A. Compared to these compounds, this compound has shown intermediate antibacterial activity, with Longistylin A being the most potent . Other similar compounds include resveratrol and pterostilbene, which are also stilbenes with notable biological activities. this compound’s unique structure and specific activity against MRSA distinguish it from these other stilbenes .

生物活性

Longistylin C, a natural stilbene derivative isolated from the leaves of Cajanus cajan (pigeon pea), has garnered attention due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

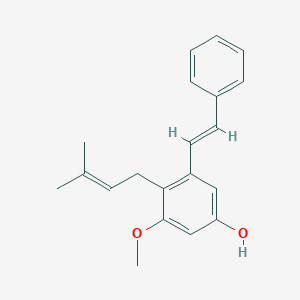

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula and structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈O₅

- Chemical Structure : Contains hydroxyl and methoxy groups that are crucial for its biological activity.

Anticancer Activity

This compound exhibits significant anticancer effects across various cancer cell lines. Research findings indicate:

- Cytotoxicity : this compound demonstrated cytotoxic effects with IC₅₀ values ranging from 5.8 to 18.3 µM against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. It has been shown to inhibit cell proliferation effectively and induce cell cycle arrest in the S/G1 phase .

Table 1: IC₅₀ Values of this compound Against Various Cancer Cell Lines

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 5.8 |

| HepG2 | 14.4 |

| HeLa | 29.6 |

| SW480 | 44.9 |

| A549 | 78.3 |

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : this compound promotes apoptosis by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, leading to oxidative stress in cancer cells, which is a known trigger for apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

- Bactericidal Effects : It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL. This suggests a promising application in treating resistant bacterial infections .

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial membranes and enhanced permeability .

Other Biological Activities

This compound also shows potential in other areas:

- Antioxidant Activity : It exhibits strong antioxidant properties, which can protect cells from oxidative damage.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Table 2: Summary of Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Anticancer | Cytotoxicity across multiple cell lines |

| Antimicrobial | Effective against MRSA |

| Antioxidant | Strong free radical scavenging potential |

| Neuroprotective | Potential protective effects on neurons |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study by En-Nian Li et al. reported significant inhibition of proliferation in various tumor cell lines with IC₅₀ values indicating effectiveness at low concentrations .

- Antimicrobial Study : Research indicated that this compound not only inhibited bacterial growth but also promoted wound healing in infected models, suggesting its dual role as an antimicrobial and healing agent .

- Neuroprotective Study : Investigations into its neuroprotective capabilities showed promise in enhancing cognitive functions in animal models subjected to oxidative stress, indicating potential for treating conditions like Alzheimer’s disease .

特性

IUPAC Name |

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAWEPOBHKEHPO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317571 | |

| Record name | Longistylin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64125-60-6 | |

| Record name | Longistylin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Longistylin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer effects of Longistylin C?

A1: While the exact mechanism of action remains under investigation, this compound has demonstrated promising anti-proliferative effects against several human cancer cell lines in vitro. These include breast cancer (MDA-MB-231) [], cervical cancer (HeLa) [], liver cancer (HepG2) [], colon cancer (SW480) [], and non-small cell lung cancer (A549, NCI-H460, and NCI-H1299) []. Notably, this compound exhibited strong suppression of MDA-MB-231, HeLa, HepG2, and SW480 cell lines with IC50 values ranging from 14.4 to 19.6 μmol/L [].

Q2: Has this compound shown activity against bacterial biofilms?

A2: Yes, recent research [] suggests that this compound, along with two other stilbenes from pigeon pea, possesses notable activity against methicillin-resistant Staphylococcus aureus biofilm formation. This finding highlights its potential as a lead compound for developing novel antibacterial agents.

Q3: What is the chemical structure of this compound?

A3: this compound is a stilbene derivative. Its chemical structure consists of two benzene rings connected by an ethylene bridge, with specific substitutions on the rings. You can find the detailed structural elucidation in the referenced research articles. [, , , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H22O3, and its molecular weight is 310.39 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: this compound has been characterized using various spectroscopic techniques, including 1H and 13C NMR spectroscopy and mass spectrometry. These analyses have confirmed its structure and provided valuable insights into its chemical properties. [, ]

Q6: How is this compound typically isolated and purified?

A6: this compound can be isolated from the leaves of Cajanus cajan (pigeon pea) using techniques like silica gel column chromatography [, ] and elution-extrusion counter-current chromatography [].

Q7: Have there been any studies on the stability of this compound under different conditions?

A7: While specific stability studies on this compound haven't been extensively detailed in the provided research, its successful isolation and characterization suggest a certain level of stability under standard laboratory conditions. Further research is needed to comprehensively evaluate its stability profile under various storage conditions, pH levels, and temperatures.

Q8: What analytical methods are used to quantify this compound?

A9: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is commonly employed to quantify this compound. This method allows for the separation and detection of the compound in complex mixtures, such as plant extracts. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。